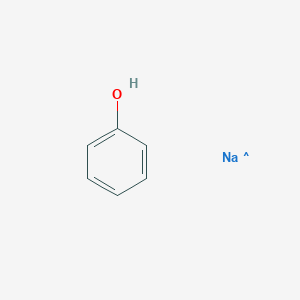

Sodium phenol

Description

Properties

Molecular Formula |

C6H6NaO |

|---|---|

Molecular Weight |

117.10 g/mol |

InChI |

InChI=1S/C6H6O.Na/c7-6-4-2-1-3-5-6;/h1-5,7H; |

InChI Key |

PYOZTOXFQNWBIS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)O.[Na] |

Canonical SMILES |

C1=CC=C(C=C1)O.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis of Sodium Phenoxide from Phenol (B47542) and Sodium Hydroxide (B78521)

Abstract

This technical guide provides a comprehensive overview of the synthesis of sodium phenoxide from the reaction of phenol with sodium hydroxide. It covers the fundamental reaction mechanism, detailed experimental protocols for both aqueous and anhydrous synthesis, a summary of quantitative data, and critical safety considerations. The document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering detailed procedural insights and data presented in a clear, accessible format.

Introduction

Sodium phenoxide (C₆H₅ONa) is a vital aromatic compound that serves as a key intermediate in a multitude of industrial and pharmaceutical syntheses.[1][2] It is the sodium salt of phenol and is typically a white crystalline solid.[2][3] The reactivity of the phenoxide anion, a potent nucleophile and a moderately strong base, makes it an essential precursor for the synthesis of various organic compounds, including aryl ethers, esters, and salicylic (B10762653) acid, the forerunner to aspirin.[1][3] The most common and straightforward method for its preparation involves the acid-base reaction between phenol and sodium hydroxide.[3][4][5] This guide details the core principles and practical methodologies for this important chemical transformation.

Reaction Mechanism

The synthesis of sodium phenoxide from phenol and sodium hydroxide is a classic acid-base neutralization reaction.[4][6][7][8] Phenol (C₆H₅OH) is a weak acid due to the hydroxyl group bonded to the aromatic ring, which allows the donation of a proton (H⁺).[6][9] Sodium hydroxide (NaOH) is a strong base that readily dissociates in solution to provide hydroxide ions (OH⁻).

The hydroxide ion, a strong proton acceptor, removes the acidic proton from the hydroxyl group of phenol.[4] This results in the formation of the phenoxide anion (C₆H₅O⁻) and a molecule of water. The positively charged sodium ion (Na⁺) from the sodium hydroxide then associates with the negatively charged phenoxide anion to form the ionic compound, sodium phenoxide.[4]

The overall reaction is as follows:

C₆H₅OH + NaOH → C₆H₅ONa + H₂O [6][10]

The phenoxide anion is stabilized by resonance, where the negative charge on the oxygen atom is delocalized into the benzene (B151609) ring. This delocalization contributes to the stability of the anion and the acidity of phenol.[1][10]

Caption: Acid-base reaction of phenol and sodium hydroxide.

Experimental Protocols

The synthesis of sodium phenoxide can be performed under various conditions to yield either a hydrated or an anhydrous product. Anhydrous sodium phenoxide is often preferred as the hydrated form can lead to undesirable hydrolysis, liberating free phenol.[11]

Protocol 1: General Synthesis of Sodium Phenoxide in Aqueous Solution

This protocol describes a standard laboratory procedure for preparing an aqueous solution of sodium phenoxide.

-

Reagents and Equipment:

-

Phenol (C₆H₅OH)

-

Sodium Hydroxide (NaOH) pellets or solution

-

Distilled water

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

pH meter or litmus (B1172312) paper

-

-

Procedure:

-

Prepare a solution of sodium hydroxide by carefully dissolving a stoichiometric amount of NaOH pellets in distilled water in a beaker. The process is exothermic and will generate heat.[12] Allow the solution to cool to room temperature.

-

In a separate flask, dissolve a molar equivalent of phenol in a minimal amount of water. Phenol has limited solubility in water.[5]

-

While stirring, slowly add the sodium hydroxide solution to the phenol solution.

-

The reaction is an exothermic neutralization.[5] Continue stirring until all the phenol has reacted. The formation of sodium phenoxide, which is soluble in water, will result in a clear solution.[5]

-

Verify the completion of the reaction by checking the pH of the solution. The final solution should be basic.[5]

-

The resulting aqueous solution of sodium phenoxide is ready for use in subsequent reactions like the Williamson ether synthesis or Kolbe-Schmitt reaction.[1][10]

-

Protocol 2: Synthesis of Anhydrous Sodium Phenoxide

This method is adapted from a patented procedure for preparing substantially pure, anhydrous sodium phenoxide, which is crucial for many organic syntheses to avoid side reactions caused by water.[11]

-

Reagents and Equipment:

-

Phenol (C₆H₅OH)

-

Sodium Hydroxide (NaOH)

-

Methyl Alcohol (Methanol)

-

Reaction flask with a mechanical agitator

-

Fractionating column and distillation apparatus

-

Oil bath

-

-

Procedure:

-

Prepare two separate solutions:

-

Solution A: Dissolve 23.5 grams of phenol in 875 milliliters of toluene.

-

Solution B: Dissolve 10 grams of sodium hydroxide in 150 milliliters of methyl alcohol.

-

-

Combine Solution A and Solution B in a reaction flask equipped with a mechanical agitator and a fractionating column.

-

Heat the flask using an oil bath to initiate the reaction and begin distillation.

-

The lower-boiling methyl alcohol and the water formed during the reaction will evaporate.[11]

-

As the solvents are removed, white, fluffy crystals of sodium phenoxide will precipitate from the toluene, in which it is substantially insoluble.[11]

-

Continue the distillation until all the methyl alcohol and water have been removed.

-

Allow the mixture to cool, then separate the sodium phenoxide crystals from the toluene mother liquor by filtration.

-

Wash the crystals with a small amount of fresh toluene or benzene and dry them under a vacuum to obtain the final anhydrous product.[11]

-

Caption: Workflow for anhydrous sodium phenoxide synthesis.

Quantitative Data Summary

The efficiency of the anhydrous synthesis protocol is demonstrated by high yields and purity. The following table summarizes results from representative experiments.

| Reactant 1 (Phenol) | Reactant 2 (NaOH) | Solvent 1 (Toluene) | Solvent 2 (Methanol) | Product Yield (g) | Theoretical Yield (%) | Purity (%) | Source |

| 23.5 g | 10 g | 875 mL | 150 mL | 30 g | ~100% | >99% | [11] |

| 47 g | 20 g | 700 mL | 300 mL | 46 g | 92% | >99% | [11] |

Safety Precautions

Both phenol and sodium hydroxide are hazardous materials that require strict safety protocols.[12][13]

-

Phenol (C₆H₅OH):

-

Hazards: Phenol is highly toxic, corrosive, and can be fatal if ingested, inhaled, or absorbed through the skin.[14] It can cause severe chemical burns, and due to its local anesthetic properties, initial contact may be painless.[14] Chronic exposure can lead to systemic damage to the central nervous system, liver, and kidneys.[13]

-

Handling: Always handle phenol in a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including neoprene or butyl rubber gloves, chemical splash goggles, a face shield, and a lab coat.[14][16] Ensure an emergency eyewash station and safety shower are immediately accessible.[13]

-

-

Sodium Hydroxide (NaOH):

-

Hazards: Sodium hydroxide is a highly caustic and corrosive strong base.[12] Contact causes severe burns to the skin and eyes.[12] Inhalation of mist or dust can cause serious respiratory irritation. The dissolution in water is highly exothermic.[12]

-

Handling: Wear chemical-resistant gloves, splash goggles, and protective clothing.[12] When preparing solutions, always add sodium hydroxide to water slowly and with stirring; never add water to sodium hydroxide to avoid violent boiling and splashing.[12]

-

-

Spill Response:

-

For small phenol spills, absorb the material with vermiculite (B1170534) or paper towels, place it in a sealed container for hazardous waste disposal, and decontaminate the area.[13]

-

In case of skin contact with either chemical, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12][14] Remove all contaminated clothing.[14][15]

-

Conclusion

The synthesis of sodium phenoxide from phenol and sodium hydroxide is a fundamental and versatile reaction in organic chemistry. While the aqueous preparation is straightforward, the synthesis of the anhydrous form is often necessary for subsequent reactions and requires more controlled conditions, such as azeotropic distillation to remove water. By understanding the reaction mechanism and adhering to detailed protocols and stringent safety measures, researchers can reliably produce high-purity sodium phenoxide for applications in pharmaceutical development and advanced material synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. Sodium phenoxide | C6H6O.Na | CID 66602278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium phenoxide - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. C6H5OH + NaOH to give ONa +1/2 H2OSuggest that phenols is | Filo [askfilo.com]

- 7. What happens when Phenol reacts with NaOH class 11 chemistry CBSE [vedantu.com]

- 8. gauthmath.com [gauthmath.com]

- 9. scribd.com [scribd.com]

- 10. Sodium phenoxide | 139-02-6 | Benchchem [benchchem.com]

- 11. US1955080A - Method of preparing anhydrous alkali metal phenoxides - Google Patents [patents.google.com]

- 12. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]

- 13. ehs.berkeley.edu [ehs.berkeley.edu]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. monash.edu [monash.edu]

- 16. lsuhsc.edu [lsuhsc.edu]

An In-depth Technical Guide to the Resonance, Stability, and Analysis of Sodium Phenoxide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sodium phenoxide, the sodium salt of phenol (B47542), is a cornerstone reagent in organic synthesis, valued for the nucleophilic and basic properties of its constituent phenoxide anion. The stability and reactivity of this anion are dictated by the principles of resonance, which delocalize the negative charge from the oxygen atom across the aromatic ring. This guide provides a detailed examination of the resonance structures of the phenoxide ion, a quantitative analysis of its stability relative to analogous compounds, and detailed protocols for its synthesis and characterization.

Resonance and Electronic Structure of the Phenoxide Ion

The enhanced acidity of phenol (pKa ≈ 10) compared to aliphatic alcohols like cyclohexanol (B46403) (pKa ≈ 16) is primarily attributed to the resonance stabilization of its conjugate base, the phenoxide ion.[1][2] Upon deprotonation of the hydroxyl group, the resulting negative charge on the oxygen atom is not localized. Instead, it is delocalized into the π-system of the benzene (B151609) ring.

This delocalization is represented by five principal resonance contributors, as depicted below. While the first structure, with the negative charge on the highly electronegative oxygen atom, is the major contributor to the resonance hybrid, the other structures are significant. They illustrate the distribution of electron density to the ortho and para carbon atoms of the ring.[2] This dispersal of charge over multiple atoms results in a more stable anion compared to an alkoxide ion, where the negative charge is localized on a single oxygen atom.

Caption: Resonance delocalization in the phenoxide anion.

Quantitative Stability Analysis

The stability imparted by resonance can be quantified through acidity constants (pKa) and structural data such as bond lengths.

Comparative Acidity

A lower pKa value corresponds to a stronger acid, which in turn indicates a more stable conjugate base. The phenoxide ion is significantly stabilized relative to alkoxide ions, making phenol a much stronger acid than alcohols. The introduction of electron-withdrawing substituents (e.g., -NO₂) further stabilizes the phenoxide anion by enhancing charge delocalization, thereby increasing the acidity of the parent phenol. Conversely, electron-donating groups destabilize the anion and decrease acidity.

| Compound | Substituent (Position) | pKa | Stability of Conjugate Base |

| Cyclohexanol | N/A | 16.0[1] | Low (Localized Charge) |

| Phenol | N/A | 10.0 [1] | High (Resonance Stabilized) |

| 4-Fluorophenol | -F (para) | 9.9[1] | Moderately Increased |

| 3-Fluorophenol | -F (meta) | 9.3[1] | Increased |

| 2-Fluorophenol | -F (ortho) | 8.7[1] | Increased |

| 3-Nitrophenol | -NO₂ (meta) | 8.4[1] | Significantly Increased |

| 2-Nitrophenol | -NO₂ (ortho) | 7.2[1] | Very High |

| 4-Nitrophenol | -NO₂ (para) | 7.2[1] | Very High |

Structural Evidence from Bond Lengths

Resonance in the phenoxide ion imparts a partial double-bond character to the carbon-oxygen bond. This is experimentally and computationally verifiable through the shortening of the C-O bond compared to phenol or aliphatic alcohols, where it is a true single bond.

| Species | C-O Bond Length (Å) | Bond Character | Data Source |

| Phenol | 1.364 | Single | Experimental[3] |

| Phenoxide Anion | 1.244 | Partial Double | Computational (RHF/cc-pVDZ) [4] |

Quality vs. Quantity of Resonance Structures

While the phenoxide ion has five resonance contributors, its stability is less than that of a carboxylate ion (from a carboxylic acid), which has only two. This highlights a critical principle: the stability of the resonance hybrid is determined by the quality of the contributors. In the phenoxide ion, three of the five structures place the negative charge on a less electronegative carbon atom. In a carboxylate ion, the charge is delocalized over two highly electronegative oxygen atoms, which is a more stable and significant distribution.

Caption: Quality of resonance contributors dictates stability.

Experimental Protocols

Protocol: Synthesis of Sodium Phenoxide

This protocol details the common laboratory synthesis of sodium phenoxide from phenol and sodium hydroxide (B78521).[5][6]

Materials:

-

Phenol (C₆H₅OH)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol (optional, as co-solvent)

-

Beaker, magnetic stirrer, and stir bar

-

Rotary evaporator

Procedure:

-

Dissolution: In a beaker, dissolve a molar equivalent of sodium hydroxide in a minimal amount of deionized water with stirring until a clear solution is obtained.

-

Reaction: While stirring, slowly add one molar equivalent of phenol to the NaOH solution. The phenol will dissolve as it reacts to form the highly water-soluble sodium phenoxide.[2] The reaction is an acid-base neutralization and may be slightly exothermic.

-

Reaction: C₆H₅OH + NaOH → C₆H₅ONa + H₂O

-

-

Isolation (Anhydrous): If the anhydrous salt is required, the water must be removed. Transfer the resulting aqueous solution to a round-bottom flask.

-

Solvent Removal: Remove the water under reduced pressure using a rotary evaporator. Gentle heating (40-50°C) may be applied to facilitate evaporation.

-

Drying: The resulting solid is sodium phenoxide. For strictly anhydrous applications, the solid should be further dried in a vacuum oven to remove residual moisture. The product is a white crystalline solid.[5]

Caption: Workflow for the synthesis of sodium phenoxide.

Protocol: Spectroscopic Characterization by IR

Infrared (IR) spectroscopy is a definitive method to confirm the conversion of phenol to the phenoxide ion. The key diagnostic is the disappearance of the characteristic O-H stretching vibration.[7][8]

Materials:

-

Sample of phenol (starting material)

-

Synthesized sodium phenoxide (product)

-

FTIR spectrometer with an appropriate sample holder (e.g., ATR or KBr pellet press)

Procedure:

-

Acquire Background: Run a background spectrum on the clean, empty spectrometer to account for atmospheric H₂O and CO₂.

-

Analyze Starting Material: Acquire the IR spectrum of the phenol starting material. Note the presence of a strong, broad absorption band in the region of 3200-3550 cm⁻¹. This band is characteristic of the hydrogen-bonded O-H stretching vibration.[7][9]

-

Analyze Product: Thoroughly clean the sample holder. Acquire the IR spectrum of the synthesized and dried sodium phenoxide product.

-

Compare Spectra: Overlay the two spectra. In the spectrum of sodium phenoxide, the broad O-H band between 3200-3550 cm⁻¹ should be absent, confirming the deprotonation of the hydroxyl group and the successful formation of the phenoxide ion. Other changes, such as shifts in the C-O stretching frequency (typically around 1260-1200 cm⁻¹ for phenols), will also be observed.[9]

References

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. Phenol - Wikipedia [en.wikipedia.org]

- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sodium phenoxide - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. adichemistry.com [adichemistry.com]

The Core Mechanism of Sodium Phenoxide Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium phenoxide, a cornerstone intermediate in organic synthesis, is pivotal in the production of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. Its formation, primarily through the deprotonation of phenol (B47542), is a fundamental acid-base reaction. This technical guide provides a comprehensive examination of the mechanism of sodium phenoxide formation, detailing the underlying principles of phenol acidity, the role of the base, and the structural characteristics of the resulting phenoxide ion. This document synthesizes key quantitative data, outlines detailed experimental protocols for various synthetic routes, and presents visual representations of the reaction pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development and chemical sciences.

Introduction

The formation of sodium phenoxide is a critical step in numerous industrial and laboratory-scale syntheses. It serves as a potent nucleophile in reactions such as the Williamson ether synthesis for the preparation of aryl ethers and as the key substrate in the Kolbe-Schmitt reaction for the synthesis of salicylic (B10762653) acid, a precursor to aspirin.[1][2] A thorough understanding of its formation mechanism is therefore essential for optimizing reaction conditions, improving yields, and ensuring the purity of downstream products. This guide delves into the core chemical principles governing this transformation.

The Acid-Base Reaction Mechanism

The primary mechanism for the formation of sodium phenoxide is a classic acid-base neutralization reaction. Phenol (C₆H₅OH), a weak acid, reacts with a strong base, most commonly sodium hydroxide (B78521) (NaOH), to yield sodium phenoxide (C₆H₅ONa) and water.[3][4][5]

C₆H₅OH + NaOH → C₆H₅ONa + H₂O [5]

The hydroxide ion (OH⁻) from sodium hydroxide acts as a Brønsted-Lowry base, accepting a proton (H⁺) from the hydroxyl group of phenol.[6] This transfer results in the formation of the phenoxide anion (C₆H₅O⁻) and a water molecule. The sodium cation (Na⁺) then forms an ionic bond with the negatively charged oxygen of the phenoxide ion.

Acidity of Phenol and Stability of the Phenoxide Ion

Phenol is significantly more acidic than aliphatic alcohols.[7] This enhanced acidity is attributed to the resonance stabilization of its conjugate base, the phenoxide ion.[7] Upon deprotonation, the negative charge on the oxygen atom is delocalized into the aromatic π-system, specifically onto the ortho and para carbon atoms.[7] This distribution of the negative charge over several atoms stabilizes the phenoxide ion, making the loss of the proton from phenol more favorable.

Caption: Resonance stabilization of the phenoxide ion.

Quantitative Data

Acidity and Basicity

The acidity of phenol is a key quantitative parameter governing its reaction with bases.

| Compound | pKa (in water) | Reference |

| Phenol | 9.95 | [4] |

| Water | 15.7 | General Chemistry Textbook |

| Ethanol (B145695) | 16 | General Chemistry Textbook |

The lower pKa value of phenol compared to water and ethanol indicates its higher acidity, allowing for its deprotonation by hydroxide ions.

Kinetics

The reaction between phenol and sodium hydroxide is an extremely rapid, diffusion-controlled process.[8] This means the reaction rate is limited by the frequency with which the reactant molecules collide in solution. Consequently, determining a precise rate constant for this reaction is challenging and not typically reported in the literature. For practical purposes in synthesis, the reaction can be considered instantaneous upon mixing of the reactants.

Thermodynamics

The neutralization of a weak acid with a strong base is an exothermic process. The standard enthalpy of neutralization for a strong acid and a strong base is approximately -57.3 kJ/mol.[9][10] For a weak acid like phenol, the overall enthalpy change is less exothermic because some energy is required for the dissociation of the weak acid. The enthalpy of neutralization for phenol with sodium hydroxide is slightly lower than that of a strong acid-strong base reaction.[11]

| Reaction | Standard Enthalpy of Neutralization (ΔH°n) |

| Strong Acid + Strong Base | ~ -57.3 kJ/mol |

| Phenol (weak acid) + NaOH (strong base) | Less exothermic than -57.3 kJ/mol |

Experimental Protocols for Sodium Phenoxide Synthesis

Several methods can be employed for the synthesis of sodium phenoxide, with the choice of method often depending on the desired purity and the scale of the reaction.

Synthesis from Phenol and Sodium Hydroxide (Aqueous)

This is the most common and straightforward method for preparing an aqueous solution of sodium phenoxide.

Protocol:

-

Dissolution: Dissolve a known molar amount of phenol in a minimal amount of a suitable solvent, such as water or ethanol.

-

Addition of Base: Slowly add one molar equivalent of a concentrated aqueous solution of sodium hydroxide to the phenol solution with constant stirring. The reaction is exothermic, and cooling may be necessary for large-scale preparations.

-

Completion: The reaction is typically complete upon the addition of the sodium hydroxide, resulting in a clear solution of sodium phenoxide. The pH of the resulting solution will be basic.[11]

Caption: Workflow for aqueous synthesis of sodium phenoxide.

Synthesis of Anhydrous Sodium Phenoxide

For applications requiring the anhydrous salt, stronger bases or alternative procedures are necessary.

This method yields anhydrous sodium phenoxide and hydrogen gas.

Protocol:

-

Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenol in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

-

Addition of Sodium: Carefully add small, freshly cut pieces of sodium metal to the solution. The reaction will produce hydrogen gas, so adequate ventilation is crucial.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently warmed to ensure complete reaction. The disappearance of the sodium metal indicates the completion of the reaction.

-

Isolation: The resulting sodium phenoxide may precipitate from the solution. The solvent can be removed under reduced pressure to yield the anhydrous salt.

Sodium hydride is a powerful base that reacts with phenol to produce sodium phenoxide and hydrogen gas.

Protocol:

-

Preparation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (typically as a mineral oil dispersion) in an anhydrous solvent like THF or dimethylformamide (DMF).

-

Addition of Phenol: Slowly add a solution of phenol in the same anhydrous solvent to the sodium hydride suspension. The reaction is exothermic and produces hydrogen gas.

-

Reaction: Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

-

Isolation: The sodium phenoxide can be used in situ for subsequent reactions or isolated by filtration if it precipitates.[12]

This method is an acid-base reaction where the stronger acid (phenol) protonates the methoxide (B1231860) ion.

Protocol:

-

Reaction: Dissolve phenol in an anhydrous solvent. Add one molar equivalent of sodium methoxide.

-

Equilibrium Shift: The reaction produces methanol (B129727) as a byproduct. To drive the reaction to completion, the methanol can be removed by distillation.[4]

Characterization of Sodium Phenoxide

The formation and purity of sodium phenoxide can be confirmed using various analytical techniques:

-

pH Measurement: The formation of sodium phenoxide in an aqueous solution will result in a significant increase in pH.

-

Spectroscopy:

-

¹H NMR: The disappearance of the phenolic proton signal and shifts in the aromatic proton signals can confirm the formation of the phenoxide ion.[12][13]

-

FTIR: The broad O-H stretching band of phenol will disappear, and characteristic C-O stretching frequencies of the phenoxide will be observed.[14][15]

-

-

Titration: The concentration of sodium phenoxide in a solution can be determined by titration with a standard acid.[13]

Logical Relationships in Synthesis Choice

The choice of synthetic method depends on the requirements of the subsequent reaction steps.

Caption: Logic for selecting a synthetic method.

Conclusion

The formation of sodium phenoxide is a fundamental and versatile reaction in organic chemistry. Its mechanism is a straightforward acid-base neutralization, driven by the significant acidity of phenol and the resonance stabilization of the resulting phenoxide ion. While the reaction kinetics are typically too fast to measure practically, a solid understanding of the thermodynamics and the various synthetic protocols is crucial for its effective application in research and development. The choice of synthetic method should be carefully considered based on the specific requirements of the subsequent chemical transformations, particularly the need for anhydrous conditions. This guide provides the foundational knowledge and practical details necessary for the successful synthesis and utilization of this important chemical intermediate.

References

- 1. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Sodium phenoxide - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. What is the mechanism of Phenol? [synapse.patsnap.com]

- 8. physicsforums.com [physicsforums.com]

- 9. Enthalpy of neutralization - Wikipedia [en.wikipedia.org]

- 10. catalystchemistry.com.au [catalystchemistry.com.au]

- 11. youtube.com [youtube.com]

- 12. rsc.org [rsc.org]

- 13. Sodium phenoxide | 139-02-6 | Benchchem [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Solubility of Sodium Phenoxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of sodium phenoxide in various solvents, a critical parameter for its application in organic synthesis, pharmaceutical development, and materials science. This document offers a compilation of available solubility data, detailed experimental protocols for its determination, and a visualization of its key chemical reaction pathways.

Physicochemical Properties of Sodium Phenoxide

Sodium phenoxide (C₆H₅NaO) is a white crystalline solid, appearing as a white to reddish colored solid in the form of crystalline rods, that is the sodium salt of phenol.[1][2][3][4][5] It is a hygroscopic and deliquescent compound, readily absorbing moisture from the air.[3][4] Its strong nucleophilic character makes it a versatile reagent in a multitude of chemical transformations.[3]

Solubility Profile of Sodium Phenoxide

Sodium phenoxide exhibits a wide range of solubility across different solvent classes, primarily dictated by the solvent's polarity and its ability to solvate the sodium and phenoxide ions.

Qualitative Solubility

Sodium phenoxide is generally classified as being highly soluble in polar protic solvents and has moderate to slight solubility in some polar aprotic solvents. Its solubility in non-polar solvents is negligible.

A summary of its qualitative solubility in common laboratory solvents is presented below:

| Solvent Class | Solvent | Qualitative Solubility |

| Polar Protic | Water | Very Soluble[4][6][7][8][9][10] |

| Methanol | Soluble / Slightly Soluble[2][7] | |

| Ethanol | Soluble[6] | |

| Polar Aprotic | Acetone | Soluble[3][4][7][8][9][10][11] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2][7] | |

| Tetrahydrofuran (THF) | Soluble[6] | |

| Non-Polar | Hexane | Insoluble (Expected) |

| Toluene | Insoluble (Expected) |

Quantitative Solubility Data

Quantitative solubility data for sodium phenoxide is not extensively reported in readily available literature. The compound's high reactivity and hygroscopic nature can complicate precise measurements. However, based on its classification as "very soluble" in water, it can be inferred that its solubility is significantly high, likely exceeding 100 g/100 mL at room temperature. For organic solvents, the term "soluble" generally implies a solubility of at least 3 g/100 mL. The slight solubility in DMSO suggests a lower value in this solvent.

Note: The lack of precise, temperature-dependent quantitative data highlights a gap in the literature and presents an opportunity for further research.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of sodium phenoxide in a given solvent, based on the widely accepted equilibrium shake-flask method.[12][13][14]

Materials and Equipment

-

Anhydrous sodium phenoxide

-

Solvent of interest (high purity, anhydrous where applicable)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of sodium phenoxide to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature. Preliminary studies may be needed to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a validated analytical technique to determine the concentration of sodium phenoxide. UV-Vis spectrophotometry is often suitable for aromatic compounds, with the absorbance measured at the λmax of the phenoxide ion.

-

Prepare a calibration curve using standard solutions of known sodium phenoxide concentrations to accurately quantify the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of sodium phenoxide in the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mol/L, or mg/mL.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of sodium phenoxide solubility.

Key Chemical Reaction Pathways

Sodium phenoxide is a key intermediate in several important organic reactions. Its high reactivity is central to the synthesis of a wide range of compounds.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for the preparation of symmetrical and unsymmetrical ethers.[15][16][17] In this Sₙ2 reaction, the nucleophilic phenoxide ion displaces a halide from a primary alkyl halide to form an aryl ether.[15][18][19]

Caption: Williamson ether synthesis pathway.

Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation reaction used to synthesize salicylic (B10762653) acid and its derivatives.[1][20][21] Sodium phenoxide is heated with carbon dioxide under pressure, followed by acidification.[1][20][21][22] The phenoxide ion undergoes electrophilic aromatic substitution with CO₂.[20][21]

Caption: Kolbe-Schmitt reaction pathway.

Conclusion

This technical guide has summarized the available information on the solubility of sodium phenoxide, provided a detailed experimental protocol for its determination, and illustrated its primary chemical reaction pathways. While qualitative solubility is well-documented, a significant opportunity exists for further research into quantitative, temperature-dependent solubility data across a range of solvents. Such data would be invaluable for optimizing reaction conditions, improving process efficiency, and enabling the development of new applications for this important chemical intermediate.

References

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. Sodium phenoxide|lookchem [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. Sodium phenoxide | C6H6O.Na | CID 66602278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium phenoxide - Wikipedia [en.wikipedia.org]

- 6. sodium phenolate [chemister.ru]

- 7. chembk.com [chembk.com]

- 8. Sodium phenoxide, 98% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 9. Sodium phenoxide, 98% | Fisher Scientific [fishersci.ca]

- 10. chembk.com [chembk.com]

- 11. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. Solubility Measurements | USP-NF [uspnf.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. byjus.com [byjus.com]

- 16. readchemistry.com [readchemistry.com]

- 17. chemistnotes.com [chemistnotes.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. m.youtube.com [m.youtube.com]

- 20. testbook.com [testbook.com]

- 21. byjus.com [byjus.com]

- 22. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

The Williamson Ether Synthesis: A Cornerstone of Organic Chemistry with a Focus on Sodium Phenoxide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis, a foundational reaction in organic chemistry, has been a mainstay for the formation of ethers for over 170 years. Developed by Alexander William Williamson in 1850, this robust and versatile method was pivotal in establishing the correct structural theory of ethers, alcohols, and alkyl halides.[1][2][3][4] At its core, the synthesis involves the reaction of an alkoxide with an alkyl halide in an SN2 (bimolecular nucleophilic substitution) reaction.[1][2] This guide provides a detailed historical context of the Williamson ether synthesis with a specific focus on the use of sodium phenoxide, offering insights into its mechanism, historical experimental approaches, and modern applications.

Historical Context: The Genesis of a Named Reaction

Prior to 1850, the prevailing theory, championed by Jöns Jacob Berzelius, described ethers as oxides of hydrocarbon radicals. Williamson's groundbreaking work, detailed in his 1850 publication "Theory of Ætherification," challenged this notion.[5] Through a series of experiments, he demonstrated that ethers are structurally related to alcohols, with an oxygen atom linking two alkyl or aryl groups.[1] His synthesis of asymmetrical ethers, which was not easily explained by the older theories, provided strong evidence for his new structural proposals. The reaction, which now bears his name, not only provided a practical method for ether synthesis but also helped to solidify the concept of valence and the structural theory of organic compounds. The use of sodium phenoxide, the sodium salt of phenol (B47542), extended the synthesis to the preparation of aryl ethers, significantly broadening its scope and utility.

The Reaction Mechanism: An SN2 Pathway

The Williamson ether synthesis proceeds via a classic SN2 mechanism.[1][2] This mechanism involves the backside attack of a nucleophile on an electrophilic carbon atom, leading to inversion of stereochemistry if the carbon is chiral. In the context of the synthesis with sodium phenoxide, the phenoxide ion acts as the nucleophile.

The overall reaction can be depicted as follows:

The reaction is most efficient with primary alkyl halides, as secondary and tertiary alkyl halides are more prone to undergo a competing E2 elimination reaction in the presence of the basic phenoxide.[1]

Experimental Protocols

While detailed experimental protocols from the 19th century are scarce, the principles of the Williamson ether synthesis remain unchanged. The following are modern adaptations of the procedure for the synthesis of aryl ethers using a phenoxide, reflecting contemporary laboratory practices.

General Procedure for the Synthesis of an Alkyl Phenyl Ether

This protocol is a generalized procedure based on modern laboratory techniques for the Williamson ether synthesis.

Materials:

-

Phenol (or a substituted phenol)

-

Sodium hydroxide (B78521) (or sodium metal)

-

Alkyl halide (e.g., ethyl bromide, methyl iodide)

-

Anhydrous solvent (e.g., ethanol, dimethylformamide)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

Formation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the phenol in the chosen anhydrous solvent.

-

Carefully add an equimolar amount of sodium hydroxide (or sodium metal in small portions) to the solution. The reaction is exothermic.

-

Stir the mixture until the phenol is completely converted to the sodium phenoxide salt.

-

Addition of Alkyl Halide: To the solution of sodium phenoxide, add a slight excess (1.1-1.2 equivalents) of the alkyl halide.

-

Reaction: Heat the reaction mixture to reflux and maintain the temperature for a period of 1 to 8 hours, monitoring the reaction progress by a suitable method (e.g., thin-layer chromatography).[2]

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

Separate the organic layer, and wash it sequentially with a dilute aqueous sodium hydroxide solution and then with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by distillation or recrystallization to obtain the pure alkyl phenyl ether.

Quantitative Data

| Product | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Phenetole | Sodium Phenoxide, Ethyl Bromide | Ethanol | Reflux | 2 | 85-95 |

| Anisole | Sodium Phenoxide, Methyl Iodide | Methanol | Reflux | 1-3 | >90 |

| 4-Methoxytoluene | Sodium p-cresolate, Methyl Iodide | Ethanol | Reflux | 2 | ~90 |

Note: The data in this table is representative of typical yields for modern laboratory preparations and is intended for illustrative purposes.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis with sodium phenoxide.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of a phenyl ether via the Williamson synthesis.

Conclusion

The Williamson ether synthesis, from its inception in the mid-19th century, has proven to be an exceptionally valuable and enduring tool in the arsenal (B13267) of the organic chemist. Its application to the synthesis of aryl ethers using sodium phenoxide and its derivatives has been instrumental in the development of pharmaceuticals, agrochemicals, and materials science. The elucidation of its SN2 mechanism has not only provided a predictive framework for its application but has also contributed significantly to our fundamental understanding of chemical reactivity. For researchers and professionals in drug development, a thorough understanding of this classic reaction, its historical context, and its practical application remains as relevant today as it was in the time of Williamson.

References

The Pivotal Role of Sodium Phenoxide in the Kolbe-Schmitt Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Kolbe-Schmitt reaction, a cornerstone of industrial organic synthesis, provides an efficient pathway to valuable hydroxybenzoic acids, most notably salicylic (B10762653) acid, the precursor to aspirin. At the heart of this carboxylation reaction lies the critical role of the alkali metal phenoxide, with sodium phenoxide being of paramount importance for the selective synthesis of the ortho-isomer. This technical guide delves into the core of the Kolbe-Schmitt reaction, elucidating the multifaceted role of sodium phenoxide, from its formation to its influence on the reaction's regioselectivity and overall efficiency.

The Reaction Mechanism: A Symphony of Nucleophilicity and Chelation

The Kolbe-Schmitt reaction is an electrophilic aromatic substitution where the typically weak electrophile, carbon dioxide (CO₂), reacts with the electron-rich aromatic ring of a phenoxide. The reaction proceeds through several key stages:

-

Formation of Sodium Phenoxide: The process begins with the deprotonation of phenol (B47542) using a strong base, most commonly sodium hydroxide (B78521) (NaOH). This initial acid-base reaction is crucial as it transforms phenol into the highly nucleophilic sodium phenoxide.[1][2] The phenoxide ion is significantly more reactive than phenol itself towards electrophilic attack due to the increased electron density on the aromatic ring.

-

Electrophilic Attack by Carbon Dioxide: The electron-rich sodium phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of carbon dioxide.[1][2]

-

Intermediate Formation and the Role of the Sodium Cation: A crucial aspect of the reaction with sodium phenoxide is the formation of a chelated intermediate. The sodium cation is believed to coordinate with the oxygen atoms of the phenoxide and the incoming carbon dioxide molecule. This coordination brings the carbon dioxide in close proximity to the ortho position of the phenoxide ring, thereby favoring the formation of the ortho-isomer, sodium salicylate (B1505791).[3]

-

Rearomatization and Protonation: The intermediate then undergoes tautomerization to restore the aromaticity of the ring, yielding sodium salicylate. The final step involves the acidification of the reaction mixture, typically with a strong acid like sulfuric acid, to protonate the salicylate and precipitate the final product, salicylic acid.[1][4]

Quantitative Analysis of Reaction Parameters

The efficiency and selectivity of the Kolbe-Schmitt reaction are highly dependent on several factors, including the choice of the alkali metal cation, temperature, and pressure. The following table summarizes key quantitative data from various studies.

| Alkali Metal Phenoxide | Temperature (°C) | CO₂ Pressure (atm) | Major Product | Yield (%) | Ortho/Para Ratio | Reference(s) |

| Sodium Phenoxide | 125 | 100 | Salicylic Acid | High | Predominantly Ortho | [1][4] |

| Sodium Phenoxide | 150 | - | Salicylic Acid & 4-Hydroxybenzoic Acid | 95 (mixture) | - | [5] |

| Sodium Phenoxide | 225 | 30 | Salicylic Acid | 92.68 | - | [5][6][7] |

| Potassium Phenoxide | 150-200 | High | 4-Hydroxybenzoic Acid | High | Predominantly Para | [1][4] |

| Lithium Phenoxide | - | - | Salicylic Acid | - | Exclusively Ortho | [8] |

Detailed Experimental Protocol: Synthesis of Salicylic Acid

This protocol outlines a general laboratory procedure for the synthesis of salicylic acid via the Kolbe-Schmitt reaction using sodium phenoxide.

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO₂) gas

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Ethanol (for recrystallization)

-

High-pressure autoclave reactor

Procedure:

-

Preparation of Sodium Phenoxide:

-

In a suitable reaction vessel, dissolve a specific molar equivalent of sodium hydroxide in a minimal amount of water.

-

Carefully add an equimolar amount of phenol to the sodium hydroxide solution with stirring.

-

Gently heat the mixture to evaporate the water, yielding dry, powdered sodium phenoxide. It is crucial for the sodium phenoxide to be anhydrous for optimal reaction efficiency.

-

-

Carboxylation Reaction:

-

Transfer the dry sodium phenoxide to a high-pressure autoclave.

-

Seal the autoclave and purge it with nitrogen gas to remove any residual air and moisture.

-

Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 100 atm).[1][4]

-

Heat the autoclave to the reaction temperature (e.g., 125°C) and maintain these conditions with constant stirring for several hours.[1][4]

-

-

Work-up and Isolation of Salicylic Acid:

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.

-

Dissolve the solid product (crude sodium salicylate) in hot water.

-

Slowly add concentrated sulfuric acid to the solution with stirring until the solution becomes acidic (test with litmus (B1172312) paper). This will precipitate the salicylic acid.

-

Cool the mixture in an ice bath to maximize the precipitation of salicylic acid.

-

-

Purification:

-

Collect the crude salicylic acid by vacuum filtration and wash the crystals with cold deionized water.

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure salicylic acid.

-

Dry the purified crystals in a desiccator.

-

Safety Precautions:

-

Phenol is toxic and corrosive; handle with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Sodium hydroxide is a strong caustic; avoid contact with skin and eyes.

-

The reaction is carried out under high pressure and temperature; use a properly rated and maintained autoclave and follow all safety protocols for high-pressure reactions.

-

Handle concentrated sulfuric acid with extreme care in a fume hood.

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: The reaction mechanism of the Kolbe-Schmitt reaction.

Caption: A generalized experimental workflow for the synthesis of salicylic acid.

Caption: The influence of the alkali metal cation on the regioselectivity of the Kolbe-Schmitt reaction.

Conclusion

The role of sodium phenoxide in the Kolbe-Schmitt reaction is central to its success in selectively producing salicylic acid. The formation of the phenoxide drastically increases the nucleophilicity of the aromatic ring, enabling the attack on the weak electrophile, carbon dioxide. Furthermore, the sodium cation plays a crucial role in directing the carboxylation to the ortho position through the formation of a stable chelated intermediate. Understanding these fundamental principles is essential for researchers and professionals in the fields of chemistry and drug development to optimize reaction conditions and explore novel applications of this classic and enduring transformation.

References

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. canov.jergym.cz [canov.jergym.cz]

- 4. Kolbe-Schmitt_reaction [chemeurope.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organic chemistry - Why isn't 4-hydroxybenzoic acid formed along with salicylic acid in Kolbe's reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]

Spectroscopic Characterization of Sodium Phenoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of sodium phenoxide (NaOPh), a key intermediate in various chemical syntheses, including the production of pharmaceuticals. The focus is on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document outlines detailed experimental protocols, presents quantitative spectral data in a structured format, and offers visual representations of the analytical workflow and molecular structure correlations.

Introduction to the Spectroscopic Analysis of Sodium Phenoxide

Sodium phenoxide is an aromatic sodium salt with the chemical formula C₆H₅ONa. A thorough understanding of its structural and electronic properties is crucial for its application in organic synthesis and drug development. NMR and FTIR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and chemical environment of sodium phenoxide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the carbon-hydrogen framework of the molecule. ¹H NMR spectroscopy elucidates the number and electronic environment of the protons, while ¹³C NMR spectroscopy provides information about the carbon skeleton.

-

Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

This guide will delve into the specific spectral features of sodium phenoxide as observed by these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds. For sodium phenoxide, solution-state NMR is typically performed in deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).

¹H NMR Spectroscopy

The ¹H NMR spectrum of sodium phenoxide in DMSO-d₆ typically exhibits three distinct signals in the aromatic region, corresponding to the ortho, meta, and para protons of the phenoxide ring. Due to the electron-donating nature of the oxyanion, these protons are shielded relative to those of benzene (B151609) and appear at higher field (lower ppm values).

Table 1: ¹H NMR Spectroscopic Data for Sodium Phenoxide in DMSO-d₆

| Proton Position | Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| H-ortho (2, 6) | ~6.58 | Doublet | 2H |

| H-meta (3, 5) | ~7.05 | Triplet | 2H |

| H-para (4) | ~6.48 | Triplet | 1H |

Note: Chemical shifts are approximate and can be influenced by concentration and temperature. The residual solvent peak for DMSO-d₆ appears at approximately 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of sodium phenoxide provides information about the carbon framework. The carbon atom attached to the oxygen (C1) is significantly deshielded due to the electronegativity of the oxygen atom.

Table 2: ¹³C NMR Spectroscopic Data for Sodium Phenoxide

| Carbon Position | Chemical Shift (δ) [ppm] |

| C1 (C-O) | ~168 |

| C2/C6 (ortho) | ~122 |

| C3/C5 (meta) | ~129 |

| C4 (para) | ~115 |

Note: These are approximate chemical shifts. The solvent used for ¹³C NMR can influence the exact values.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups and vibrational modes of sodium phenoxide. As a solid, sodium phenoxide is often analyzed using an Attenuated Total Reflectance (ATR) accessory, which allows for direct measurement of the powdered sample.

The FTIR spectrum of sodium phenoxide is characterized by several key absorption bands. The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) and the presence of a strong C-O stretching band are indicative of the formation of the phenoxide salt from phenol.

Table 3: FTIR Spectroscopic Data for Sodium Phenoxide

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3060 | Aromatic C-H stretch |

| ~1580 | Aromatic C=C ring stretch |

| ~1480 | Aromatic C=C ring stretch |

| ~1260 | C-O stretch |

| ~880 | Out-of-plane C-H bend |

| ~750 | Out-of-plane C-H bend |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of sodium phenoxide.

NMR Spectroscopy Protocol

4.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of dry sodium phenoxide powder.

-

Transfer the powder into a clean, dry NMR tube.

-

Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved. A vortex mixer can be used if necessary.

4.1.2. Instrument Parameters (¹H NMR)

-

Spectrometer: 400 MHz or higher

-

Solvent: DMSO-d₆

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Pulse Angle: 30-45 degrees

4.1.3. Instrument Parameters (¹³C NMR)

-

Spectrometer: 100 MHz or higher

-

Solvent: DMSO-d₆

-

Reference: Solvent peak (DMSO-d₆ at 39.52 ppm)

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Technique: Proton-decoupled

ATR-FTIR Spectroscopy Protocol

4.2.1. Sample Preparation

-

Ensure the sodium phenoxide sample is a fine, dry powder. If necessary, gently grind the sample using an agate mortar and pestle.

4.2.2. Instrument Setup and Data Acquisition

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

-

Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small amount of the powdered sodium phenoxide onto the center of the ATR crystal to completely cover the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

After analysis, clean the ATR crystal thoroughly.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the spectroscopic data and the molecular structure of sodium phenoxide.

In-Depth Technical Guide on the Safe Handling of Anhydrous Sodium Phenoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling of anhydrous sodium phenoxide (C₆H₅ONa), a reactive and hazardous compound frequently used in organic synthesis. Due to its properties as a strong base and its reactivity with moisture and acids, stringent safety measures are imperative to mitigate risks of chemical burns, respiratory irritation, and other health hazards. This document outlines the necessary precautions, emergency procedures, and detailed experimental protocols to ensure the safe utilization of this reagent in a laboratory setting.

Chemical and Physical Properties

Anhydrous sodium phenoxide is a white to pale yellow crystalline solid. It is highly soluble in water and soluble in alcohols.[1][2] It is also hygroscopic, meaning it readily absorbs moisture from the air.[1][3] This property is critical to consider during handling and storage, as the presence of water can lead to hydrolysis, liberating corrosive and toxic phenol (B47542).[4]

Hazard Identification and Classification

Anhydrous sodium phenoxide is classified as a hazardous material. It is corrosive and can cause severe skin burns and eye damage. Ingestion is harmful, and inhalation of dust can cause respiratory irritation.[5]

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H302: Harmful if swallowed.

-

H335: May cause respiratory irritation.

NFPA 704 Diamond: [6]

-

Health (Blue): 3 - Materials that, under emergency conditions, can cause serious or permanent injury.

-

Flammability (Red): 2 - Materials that must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur.

-

Instability (Yellow): 0 - Materials that in themselves are normally stable, even under fire exposure conditions.

Quantitative Safety Data

Quantitative toxicity data for anhydrous sodium phenoxide is not extensively available. The data presented below is for sodium phenate solutions or related compounds and should be interpreted with caution. No specific Permissible Exposure Limits (PEL) from OSHA, Threshold Limit Values (TLV) from ACGIH, or Recommended Exposure Limits (REL) from NIOSH have been established for anhydrous sodium phenoxide.[6] However, exposure limits for phenol are relevant due to the potential for hydrolysis.[4][6]

| Parameter | Value | Species | Route | Reference |

| Acute Toxicity (Sodium Phenate Solution) | ||||

| LD50 Oral | 3438 mg/kg | Rat | Oral | |

| LD50 Dermal | 5694 mg/kg | Rat | Dermal | |

| LC50 Inhalation | 3.4 mg/L (4h) | Rat | Inhalation | |

| Acute Toxicity (Sodium Phenoxide, 20% in Methanol) | ||||

| ATE US (oral) | 121.951 mg/kg | Oral | ||

| ATE US (dermal) | 365.854 mg/kg | Dermal | ||

| ATE US (vapors) | 3.659 mg/l/4h | Inhalation | ||

| Lowest Published Lethal Dose (LDL0) | ||||

| LDL0 | 350 mg/kg | Mouse | Subcutaneous | [2] |

| Occupational Exposure Limits (for Phenol) | ||||

| OSHA PEL (8-hr TWA) | 5 ppm | Human | Inhalation | [4][6] |

| NIOSH REL (10-hr TWA) | 5 ppm | Human | Inhalation | [4] |

| NIOSH Ceiling (15-min) | 15.6 ppm | Human | Inhalation | [4] |

| ACGIH TLV (8-hr TWA) | 5 ppm | Human | Inhalation | [4] |

Safe Handling and Storage

4.1. Engineering Controls

-

Fume Hood: Always handle anhydrous sodium phenoxide in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[6]

4.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.[6]

-

Skin Protection:

-

Gloves: Use chemical-resistant gloves (e.g., Butyl, Viton). Check manufacturer's data for compatibility.

-

Lab Coat: A flame-resistant lab coat or coveralls should be worn.

-

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6]

4.3. Handling Procedures

-

Work in a designated area within a fume hood.

-

Avoid creating dust. Use a spatula for transferring the solid.

-

Ground all equipment when transferring large quantities to prevent static discharge.

-

Keep containers tightly closed when not in use to prevent exposure to moisture and carbon dioxide.[5]

4.4. Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[6]

-

Keep containers tightly sealed.

-

Protect from moisture.[6] Anhydrous sodium phenoxide is hygroscopic and will absorb water from the atmosphere.[1][3]

First Aid Measures

Immediate medical attention is required for all routes of exposure.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Keep eye wide open while rinsing. Do not rub the affected area. Seek immediate medical attention.[6]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[6]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician or poison control center immediately.[6]

-

Ingestion: Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]

Emergency Procedures

6.1. Spill Cleanup

A minor spill of anhydrous sodium phenoxide can be managed by trained laboratory personnel with the appropriate PPE and spill kit. For large spills, or if you are unsure, evacuate the area and contact emergency services.

Detailed Spill Cleanup Protocol:

-

Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

-

Don Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves, and tight-sealous safety goggles with a face shield. For larger spills or where dust is present, respiratory protection is necessary.

-

Contain the Spill: If it is a solid, prevent it from spreading by carefully covering it with a plastic sheet or by diking the area with an inert absorbent material like sand or vermiculite.[6][7] Avoid creating dust.

-

Neutralization (for small spills): Due to its caustic nature, a weak acid can be used for neutralization after the initial cleanup of the bulk material. However, this should be done with extreme caution as the reaction can be exothermic. It is generally safer to mechanically remove the solid.

-

Mechanical Cleanup: Carefully scoop the solid material into a clearly labeled, sealable waste container.[6] Use non-sparking tools if there is any fire hazard.

-

Decontamination:

-

Wipe the spill area with a wet cloth or paper towels to remove any remaining residue. Be aware that this will create a corrosive solution.

-

Wash the area with soap and water.

-

-

Waste Disposal: All contaminated materials (absorbents, PPE, cleaning materials) must be placed in a sealed, labeled container and disposed of as hazardous waste according to institutional and local regulations.

-

Ventilate: Ensure the area is well-ventilated after the cleanup.

6.2. Fire Fighting

-

Extinguishing Media: Use dry chemical, carbon dioxide, sand, or alcohol-resistant foam. Do NOT use water directly on the material as it can be reactive.[2]

-

Specific Hazards: Thermal decomposition can produce toxic and irritating gases and vapors, including carbon oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Experimental Protocols

7.1. Synthesis of Anhydrous Sodium Phenoxide from Phenol and Sodium Hydride

This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

Materials:

-

Phenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF) or other suitable anhydrous solvent

-

Hexane (B92381) (for washing NaH)

-

Round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen/argon inlet

Procedure:

-

Preparation of Sodium Hydride: In a flask under an inert atmosphere, weigh the desired amount of sodium hydride dispersion. Wash the mineral oil from the sodium hydride by adding anhydrous hexane, swirling, allowing the NaH to settle, and then carefully removing the hexane via cannula or syringe. Repeat this washing step two more times.[8]

-

Reaction Setup: To the flask containing the washed sodium hydride, add anhydrous THF via a cannula or syringe.

-

Addition of Phenol: Dissolve the phenol in anhydrous THF in a separate flask. Slowly add the phenol solution to the stirred suspension of sodium hydride at 0 °C (ice bath). The addition should be dropwise to control the evolution of hydrogen gas.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of hydrogen gas ceases.

-

Isolation: The resulting sodium phenoxide may precipitate out of the solution. The product can be isolated by filtration under an inert atmosphere, followed by washing with anhydrous solvent and drying under vacuum. Alternatively, the solvent can be removed under reduced pressure.

Visualizations

Caption: Workflow for responding to an anhydrous sodium phenoxide spill.

Caption: First aid procedures for exposure to anhydrous sodium phenoxide.

Caption: Materials incompatible with anhydrous sodium phenoxide.

References

- 1. Sodium phenoxide, 98% | Fisher Scientific [fishersci.ca]

- 2. Sodium phenoxide [chembk.com]

- 3. advance-scientific.com [advance-scientific.com]

- 4. nj.gov [nj.gov]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. acs.org [acs.org]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

Methodological & Application

Protocol for Phenol-Chloroform DNA Extraction from Whole Blood

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation of high-molecular-weight genomic DNA from whole blood samples using the phenol-chloroform extraction method. This organic extraction technique is a robust and cost-effective method for obtaining high-quality DNA suitable for a variety of downstream applications, including polymerase chain reaction (PCR), restriction enzyme digestion, Southern blotting, and next-generation sequencing.

The principle of this method lies in the differential solubility of nucleic acids, proteins, and lipids in organic solvents. Phenol (B47542) denatures proteins, while chloroform (B151607) denatures proteins and solubilizes lipids. Following centrifugation, the sample separates into three phases: an upper aqueous phase containing the DNA, an interphase with denatured proteins, and a lower organic phase with lipids and other cellular debris. The DNA is then precipitated from the aqueous phase, typically with ethanol (B145695) or isopropanol, washed, and resuspended in a suitable buffer.

While effective, it is crucial to note that phenol and chloroform are hazardous chemicals and should be handled with appropriate safety precautions in a chemical fume hood.

Quantitative Data Summary

The yield and purity of DNA extracted using the phenol-chloroform method can vary depending on the specific protocol, the volume of the blood sample, and the white blood cell count of the donor. The following table summarizes typical quantitative data for this method.

| Parameter | Phenol-Chloroform Method | Commercial Kit Method | Reference |

| DNA Yield (µg/mL of blood) | 30 - 50 | 20 - 40 | [1][2] |

| A260/A280 Ratio | 1.7 - 1.9 | 1.8 - 2.0 | [1][3][4] |

| A260/A230 Ratio | > 1.5 | > 1.8 | [1] |

Note: An A260/A280 ratio of ~1.8 is generally considered indicative of pure DNA.[5][6][7] Ratios lower than this may indicate protein contamination, while higher ratios can suggest RNA contamination.[8] The A260/A230 ratio is a secondary measure of purity, with values above 1.8 generally indicating minimal contamination from organic compounds.

Experimental Protocol

This protocol is optimized for the extraction of genomic DNA from 5 mL of whole blood collected in EDTA tubes.

Materials and Reagents:

-

Whole blood collected in EDTA tubes

-

Red Blood Cell (RBC) Lysis Buffer (155 mM NH4Cl, 10 mM KHCO3, 0.1 mM EDTA)

-

Cell Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS)

-

Proteinase K (20 mg/mL solution)

-

RNase A (10 mg/mL solution)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 8.0

-

Chloroform:Isoamyl Alcohol (24:1)

-

5 M Sodium Acetate (NaOAc), pH 5.2

-

100% Ethanol (ice-cold)

-

70% Ethanol (ice-cold)

-

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) or Nuclease-Free Water

-

Microcentrifuge tubes (1.5 mL and 2 mL)

-

50 mL conical tubes

-

Pipettes and sterile, filter-barrier pipette tips

-

Vortex mixer

-

Microcentrifuge and a refrigerated centrifuge for 50 mL tubes

-

Water bath or heat block

Procedure:

1. Red Blood Cell Lysis and Leukocyte Pellet Collection: a. Transfer 5 mL of whole blood to a 50 mL conical tube. b. Add 45 mL of cold RBC Lysis Buffer. c. Invert the tube several times to mix and incubate on ice for 15-30 minutes, or until the solution becomes clear red. d. Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the white blood cells. e. Carefully decant the supernatant without disturbing the white blood cell pellet. f. Resuspend the pellet in 1 mL of RBC Lysis Buffer and transfer to a 1.5 mL microcentrifuge tube. g. Centrifuge at 12,000 x g for 1 minute at 4°C. h. Discard the supernatant.

2. Cell Lysis and Protein Digestion: a. Add 500 µL of Cell Lysis Buffer to the leukocyte pellet. b. Add 25 µL of Proteinase K (20 mg/mL) to the lysate. c. Vortex briefly to mix. d. Incubate at 55-65°C for 1-2 hours, or overnight, with occasional mixing, until the solution is clear and viscous. e. Add 5 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

3. Phenol-Chloroform Extraction: a. Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate. b. Mix thoroughly by inverting the tube for 5-10 minutes. Do not vortex , as this can shear the high-molecular-weight DNA. c. Centrifuge at 12,000 x g for 10 minutes at room temperature. The mixture will separate into three phases. d. Carefully transfer the upper aqueous phase containing the DNA to a new clean 1.5 mL microcentrifuge tube. Be cautious not to disturb the interphase.

4. Chloroform Extraction: a. Add an equal volume (500 µL) of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase. b. Mix by inverting the tube for 5 minutes. c. Centrifuge at 12,000 x g for 5 minutes at room temperature. d. Carefully transfer the upper aqueous phase to a new clean 1.5 mL microcentrifuge tube.

5. DNA Precipitation: a. Add 1/10th volume (50 µL) of 5 M Sodium Acetate to the aqueous phase and mix gently. b. Add 2-2.5 volumes (1.25 - 1.5 mL) of ice-cold 100% ethanol. c. Invert the tube gently several times until the DNA precipitates and forms a visible white, stringy mass. d. Incubate at -20°C for at least 1 hour to overnight to enhance precipitation.

6. DNA Pellet Washing and Resuspension: a. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA. b. Carefully decant the supernatant. c. Add 1 mL of ice-cold 70% ethanol to wash the DNA pellet. d. Centrifuge at 12,000 x g for 5 minutes at 4°C. e. Carefully decant the ethanol and air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet, as it will be difficult to dissolve. f. Resuspend the DNA pellet in 50-100 µL of TE Buffer or nuclease-free water by gently pipetting up and down. Incubate at 65°C for 10 minutes to aid in dissolution if necessary.

7. DNA Quantification and Quality Assessment: a. Determine the DNA concentration and purity by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer (e.g., NanoDrop). b. The quality of the extracted DNA can be further assessed by running an aliquot on a 0.8% agarose (B213101) gel. High-molecular-weight genomic DNA should appear as a sharp, high-molecular-weight band.

Experimental Workflow Diagram

References

- 1. cellmolbiol.org [cellmolbiol.org]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. dna.uga.edu [dna.uga.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: Sodium Phenoxide as a Nucleophile in SN2 Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium phenoxide (NaOPh) is a highly versatile and reactive reagent in organic synthesis, primarily utilized for its potent nucleophilicity. The phenoxide anion, stabilized by resonance, is an excellent nucleophile for bimolecular nucleophilic substitution (SN2) reactions.[1][2] This reactivity is harnessed most notably in the Williamson ether synthesis to form aryl ethers, which are crucial structural motifs in numerous pharmaceuticals, fragrances, and agrochemicals.[1][3]

This document provides a detailed overview of the SN2 reaction mechanism involving sodium phenoxide, factors influencing reaction outcomes, and comprehensive experimental protocols for its application.

SN2 Reaction Mechanism with Sodium Phenoxide

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a "backside attack").[4][5] This mechanism involves a pentacoordinate transition state and results in the inversion of stereochemical configuration at the carbon center, known as Walden inversion.[4][6] The reaction kinetics are second-order, dependent on the concentration of both the substrate and the nucleophile.[4][7]

In this context, the sodium phenoxide provides the phenoxide ion (PhO⁻), which acts as the strong nucleophile, attacking an alkyl halide (R-X) to form an aryl ether (Ph-O-R) and a sodium halide salt.[8]

Caption: SN2 mechanism of sodium phenoxide with an alkyl halide.

Factors Influencing SN2 Reactivity

The success and rate of SN2 reactions involving sodium phenoxide are critically dependent on the substrate structure, leaving group ability, and solvent choice.

| Factor | Effect on SN2 Rate with Phenoxide | Rationale & Examples | Citations |

| Substrate (R-X) | Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°) | Steric hindrance around the electrophilic carbon prevents the backside attack of the bulky phenoxide ion. Tertiary halides are too hindered and do not undergo SN2 reactions. | [4][9][10] |